molecular formula C10H11ClN2 B1524956 6-(Tert-butyl)-2-chloronicotinonitrile CAS No. 4138-20-9

6-(Tert-butyl)-2-chloronicotinonitrile

Cat. No. B1524956
Key on ui cas rn: 4138-20-9
M. Wt: 194.66 g/mol
InChI Key: ZGAPRXSQJGVERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08415333B2

Procedure details

2-Chloronicotinonitrile (2.1 g, 15.2 mmol), pivalic acid (7.7 g, 75.8 mmol) and silver nitrate (0.5 g, 3.0 mmol) were suspended in 10% aqueous H2SO4 (20 ml). Ammonium persulfate (6.9 g, 30.3 mmol) in H2O (40 ml) was added to the mixture. The mixture was stirred at r.t. for 36 h. NH4OH was added until pH=9. The product was extracted with EtOAc. The combined organic extracts were washed with water, dried (MgSO4), filtered and concentrated. Purification was done by flash chromatography (Pet. Ether/EtOAc 9:1) to give the title substance in 38% yield.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Ammonium persulfate
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:10](O)(=O)[C:11](C)([CH3:13])[CH3:12].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[NH4+].[OH-]>OS(O)(=O)=O.O.[N+]([O-])([O-])=O.[Ag+]>[C:11]([C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([Cl:1])[N:9]=1)([CH3:13])([CH3:12])[CH3:10] |f:2.3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=N1
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Step Three
Name
Ammonium persulfate
Quantity
6.9 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
0.5 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
to give the title substance in 38% yield

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.